molecular formula C8H4BrF2N B2897439 3-Bromo-6-ethynyl-2,4-difluoroaniline CAS No. 2219374-90-8

3-Bromo-6-ethynyl-2,4-difluoroaniline

Cat. No.: B2897439
CAS No.: 2219374-90-8
M. Wt: 232.028
InChI Key: QPBVCMBEIRVMKH-UHFFFAOYSA-N
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Description

3-Bromo-6-ethynyl-2,4-difluoroaniline is an organic compound with the molecular formula C8H4BrF2N. It is a derivative of aniline, featuring bromine, ethynyl, and difluoro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-ethynyl-2,4-difluoroaniline typically involves multi-step organic reactions. One common method starts with the bromination of 2,4-difluoroaniline to introduce the bromine atom at the 3-position. This is followed by a Sonogashira coupling reaction to introduce the ethynyl group at the 6-position. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-ethynyl-2,4-difluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used in conjunction with palladium catalysts.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

3-Bromo-6-ethynyl-2,4-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethynyl-2,4-difluoroaniline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine and difluoro substituents can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and reactivity with various biological and chemical targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-difluoroaniline
  • 4-Bromo-2,6-difluoroaniline
  • 3-Bromo-2,4-difluoroaniline

Uniqueness

3-Bromo-6-ethynyl-2,4-difluoroaniline is unique due to the presence of the ethynyl group at the 6-position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for unique applications in synthetic chemistry and materials science .

Properties

IUPAC Name

3-bromo-6-ethynyl-2,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c1-2-4-3-5(10)6(9)7(11)8(4)12/h1,3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBVCMBEIRVMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1N)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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